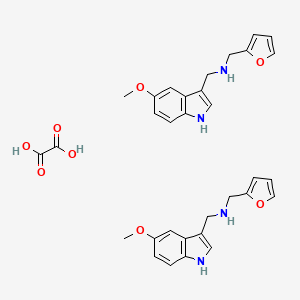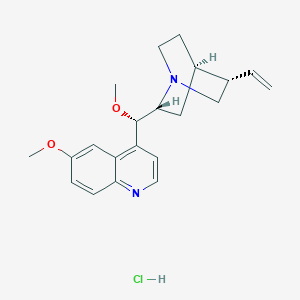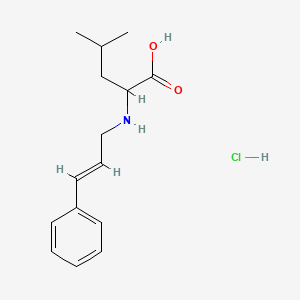
(2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride is an organic compound with potential applications in various fields of scientific research. This compound features a methanamine group attached to a phenyl ring substituted with isobutoxy and methoxy groups. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-isobutoxy-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source, such as methylamine, and a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The aromatic ring can be hydrogenated to form a cyclohexane derivative.
Substitution: The methoxy and isobutoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 2-isobutoxy-3-hydroxyphenylmethanamine.
Reduction: Formation of 2-isobutoxy-3-methoxycyclohexylmethanamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring and substituents can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methoxyphenyl)methanamine: Similar structure but lacks the isobutoxy group.
(2-Methoxyphenyl)methanamine: Similar structure but lacks the isobutoxy group and has a different substitution pattern on the phenyl ring.
(2-Isobutoxyphenyl)methanamine: Similar structure but lacks the methoxy group.
Uniqueness
(2-Isobutoxy-3-methoxyphenyl)methanamine hydrochloride is unique due to the presence of both isobutoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, binding affinity, and overall effectiveness in various applications compared to similar compounds.
Propriétés
IUPAC Name |
[3-methoxy-2-(2-methylpropoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3;/h4-6,9H,7-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCLEGGGQPXYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1OC)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-(Furan-2-yl)-6-methylheptyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B7854799.png)
![sodium;2-[(2'S,3S,4R,7R,8R,8aS)-3-hydroxy-2',4-bis(hydroxymethyl)-4,7,8a-trimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-yl]acetate;trihydrate](/img/structure/B7854814.png)




![[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]azanium;chloride](/img/structure/B7854872.png)

![Carboxymethyl-[(4-methoxyphenyl)methyl]azanium;chloride](/img/structure/B7854887.png)





